molecular formula C11H8N2O B15325097 3-(Quinoxalin-2-yl)acrylaldehyde

3-(Quinoxalin-2-yl)acrylaldehyde

Cat. No.: B15325097
M. Wt: 184.19 g/mol
InChI Key: VBJJHIRQYNCQJH-ONEGZZNKSA-N
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Description

3-(Quinoxalin-2-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoxaline ring attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes under specific conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the condensation reaction between quinoxaline-2-ones and substituted indoles . This method is favored for its simplicity and efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinoxalin-2-yl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

3-(Quinoxalin-2-yl)acrylaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

  • 3-(Quinolin-2-yl)acrylaldehyde
  • 3-(Pyrimidin-4-yl)acrylaldehyde
  • 3-(Indol-2-yl)acrylaldehyde

Comparison: 3-(Quinoxalin-2-yl)acrylaldehyde is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in specific applications, such as kinase inhibition and material science .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

(E)-3-quinoxalin-2-ylprop-2-enal

InChI

InChI=1S/C11H8N2O/c14-7-3-4-9-8-12-10-5-1-2-6-11(10)13-9/h1-8H/b4-3+

InChI Key

VBJJHIRQYNCQJH-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C=O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC=O

Origin of Product

United States

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